molecular formula C16H15N3 B5636588 4-methyl-N-(pyridin-2-ylmethyl)quinolin-2-amine

4-methyl-N-(pyridin-2-ylmethyl)quinolin-2-amine

Cat. No.: B5636588
M. Wt: 249.31 g/mol
InChI Key: CYWMVKCCPHPHSE-UHFFFAOYSA-N
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Description

4-methyl-N-(pyridin-2-ylmethyl)quinolin-2-amine is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound features a quinoline core substituted with a methyl group at the 4-position and a pyridin-2-ylmethyl group at the nitrogen atom of the quinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(pyridin-2-ylmethyl)quinolin-2-amine typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized using classical methods such as the Skraup, Doebner-Von Miller, or Friedländer synthesis.

    N-Alkylation: The quinoline core is then subjected to N-alkylation with pyridin-2-ylmethyl halides in the presence of a base such as sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-(pyridin-2-ylmethyl)quinolin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted pyridine derivatives.

Scientific Research Applications

4-methyl-N-(pyridin-2-ylmethyl)quinolin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-methyl-N-(pyridin-2-ylmethyl)quinolin-2-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to DNA, enzymes, and receptors, affecting their function and leading to various biological effects.

    Pathways Involved: The compound may inhibit key enzymes involved in DNA replication and repair, induce apoptosis in cancer cells, and modulate immune responses.

Comparison with Similar Compounds

Similar Compounds

    4-methylquinoline: Lacks the pyridin-2-ylmethyl group, resulting in different biological activities.

    N-(pyridin-2-ylmethyl)quinolin-2-amine: Lacks the methyl group at the 4-position, affecting its electronic properties and reactivity.

    Quinoline-2-amine: Lacks both the methyl and pyridin-2-ylmethyl groups, leading to distinct chemical and biological properties.

Uniqueness

4-methyl-N-(pyridin-2-ylmethyl)quinolin-2-amine is unique due to the presence of both the methyl group at the 4-position and the pyridin-2-ylmethyl group at the nitrogen atom. This combination of substituents enhances its biological activity and makes it a versatile compound for various applications.

Properties

IUPAC Name

4-methyl-N-(pyridin-2-ylmethyl)quinolin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3/c1-12-10-16(18-11-13-6-4-5-9-17-13)19-15-8-3-2-7-14(12)15/h2-10H,11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYWMVKCCPHPHSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=CC=CC=C12)NCC3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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